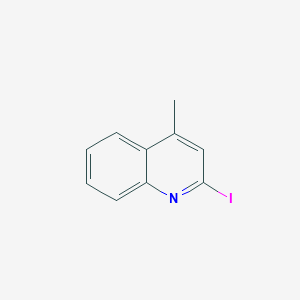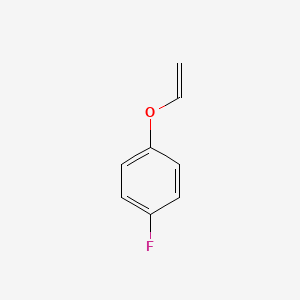
Naphthalene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly notable for its reactivity and utility in various chemical processes, especially in the synthesis of azo dyes and other aromatic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene-1-diazonium chloride is typically synthesized through the diazotization of naphthylamine. The process involves the reaction of naphthylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The general reaction is as follows:
[ \text{C₁₀H₇NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₁₀H₇N₂Cl} + 2\text{H₂O} ]
Industrial Production Methods: In industrial settings, the diazotization process is often conducted in continuous flow reactors to enhance safety and efficiency. The use of flow chemistry allows for better temperature control and mixing, reducing the risk of decomposition and explosion associated with diazonium salts .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as hydroxide, halides, and cyanides. For example, the Sandmeyer reaction involves the substitution of the diazonium group with a halide using copper(I) salts.
Coupling Reactions: this compound can react with phenols and aromatic amines to form azo compounds. This reaction is widely used in the synthesis of azo dyes.
Reduction Reactions: The diazonium group can be reduced to form hydrazines or amines.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, potassium iodide.
Coupling Reactions: Phenol, aniline, sodium hydroxide.
Reduction Reactions: Sodium sulfite, stannous chloride.
Major Products:
Substitution Reactions: Halonaphthalenes, cyanonaphthalenes.
Coupling Reactions: Azo dyes.
Reduction Reactions: Naphthylamines, naphthylhydrazines
Applications De Recherche Scientifique
Naphthalene-1-diazonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: It is employed in the labeling of biomolecules for detection and analysis.
Medicine: It is used in the development of diagnostic reagents and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks .
Mécanisme D'action
Naphthalene-1-diazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride and toluene-4-diazonium chloride:
Benzenediazonium Chloride: Similar reactivity but less steric hindrance compared to this compound.
Toluene-4-diazonium Chloride: Similar reactivity but with an additional methyl group that can influence the electronic properties of the compound.
Uniqueness: this compound is unique due to its fused aromatic ring structure, which provides additional stability and reactivity compared to simpler diazonium salts. This makes it particularly useful in the synthesis of complex aromatic compounds and dyes .
Comparaison Avec Des Composés Similaires
- Benzenediazonium chloride
- Toluene-4-diazonium chloride
- 4-Nitrobenzenediazonium chloride
Propriétés
Numéro CAS |
3177-49-9 |
|---|---|
Formule moléculaire |
C10H7ClN2 |
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
naphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C10H7N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H/q+1;/p-1 |
Clé InChI |
ZKGGQPVDKLXYSU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)

![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)
![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)

![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)

![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)



